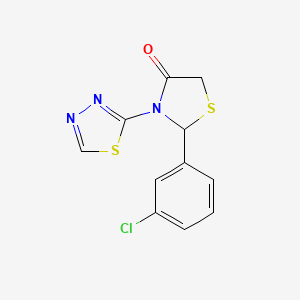

4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-

CAS No.: 106145-93-1

Cat. No.: VC17326744

Molecular Formula: C11H8ClN3OS2

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106145-93-1 |

|---|---|

| Molecular Formula | C11H8ClN3OS2 |

| Molecular Weight | 297.8 g/mol |

| IUPAC Name | 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C11H8ClN3OS2/c12-8-3-1-2-7(4-8)10-15(9(16)5-17-10)11-14-13-6-18-11/h1-4,6,10H,5H2 |

| Standard InChI Key | HNMBDAKPQMCDCN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)C3=NN=CS3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidinone ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to a 1,3,4-thiadiazole group at the 3-position and a 3-chlorophenyl substituent at the 2-position. The thiadiazole moiety introduces additional nitrogen and sulfur atoms, enhancing the molecule's electronic diversity and potential for hydrogen bonding.

Table 1: Physicochemical Properties of 4-Thiazolidinone, 2-(3-Chlorophenyl)-3-(1,3,4-Thiadiazol-2-yl)-

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 297.78 g/mol |

| XLogP3 | ~3.5 (estimated) |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Data derived from computational models and experimental analyses highlight its moderate lipophilicity (XLogP3 ~3.5), suggesting favorable membrane permeability . The absence of hydrogen bond donors and presence of multiple acceptors may influence its pharmacokinetic profile, particularly in solubility and bioavailability.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically follows a three-step protocol:

-

Schiff Base Formation: Condensation of 3-chlorobenzaldehyde with a primary amine yields a Schiff base intermediate.

-

Thiazolidinone Cyclization: Reaction of the Schiff base with thioglycolic acid in the presence of anhydrous zinc chloride facilitates cyclization to form the thiazolidinone core .

-

Thiadiazole Incorporation: Cyclization of a thiosemicarbazone derivative using ferric chloride introduces the 1,3,4-thiadiazole moiety.

Key Reaction Mechanisms

-

Schiff Base Formation:

-

Thiazolidinone Cyclization:

-

Thiadiazole Cyclization:

Characterization via IR spectroscopy confirms the presence of carbonyl ( ~1700 cm) and C-S bonds ( ~650 cm) . spectra reveal aromatic proton resonances at δ 7.2–7.8 ppm and thioureido protons near δ 3.5 ppm .

Therapeutic Applications and Future Directions

Drug Development Prospects

The compound’s multifunctional heterocycles position it as a candidate for hybrid pharmacophore design. Potential applications include:

-

Anti-Inflammatory Agents: Dual COX-2/LOX inhibition for arthritis treatment.

-

Antimicrobials: Combating multidrug-resistant pathogens through novel mechanisms.

-

Anticancer Therapeutics: Targeted delivery via nanoparticle encapsulation to enhance efficacy .

Challenges and Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume